4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid
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Overview
Description
4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzo[d]oxazole ring system substituted with carboxyvinyl and carboxylic acid groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 2-aminophenol with a carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxyvinyl)benzoic acid
- 2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid
- Macrooxazoles
Uniqueness
4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern on the benzo[d]oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H7NO5 |
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Molecular Weight |
233.18 g/mol |
IUPAC Name |
4-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-8(14)5-4-6-2-1-3-7-9(6)12-10(17-7)11(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4+ |
InChI Key |
WZTRPDHSTBKVBA-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C=CC(=O)O |
Origin of Product |
United States |
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